1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene
Description
1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), two amino groups (positions 2 and 5), and a trifluoromethoxy group (position 4).
Properties
Molecular Formula |
C7H6BrF3N2O |
|---|---|
Molecular Weight |
271.03 g/mol |
IUPAC Name |
2-bromo-5-(trifluoromethoxy)benzene-1,4-diamine |
InChI |
InChI=1S/C7H6BrF3N2O/c8-3-1-5(13)6(2-4(3)12)14-7(9,10)11/h1-2H,12-13H2 |
InChI Key |
VPKVLEYFZQLVBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)N)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2,5-diamino-4-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale bromination reactions may be conducted in continuous flow reactors to ensure consistent product quality and efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Addition Reactions: The trifluoromethoxy group can participate in addition reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid can be used to oxidize the amino groups.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation and reduction reactions can produce nitro derivatives or amines, respectively.
Scientific Research Applications
1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene has several scientific research applications:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and amino groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethoxy group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their substituent differences:
Key Observations :
- Amino vs. Alkoxy Groups: Amino groups (NH₂) in the target compound enhance hydrogen-bonding capacity and nucleophilicity compared to ethoxy (OEt) or fluoro substituents in analogs . This may increase solubility in polar solvents or affinity for biological targets.
- Trifluoromethoxy vs.
- Positional Effects : The placement of bromine at position 1 (vs. 4 in ) and trifluoromethoxy at position 4 (vs. 3 in ) modifies steric and electronic interactions. For example, para-substituted bromine and trifluoromethoxy in create a stronger dipole than meta-substituted analogs.
Physicochemical Properties
Notes:
- The amino groups in the target compound and increase susceptibility to oxidation, necessitating storage under inert conditions .
- The trifluoromethoxy group in and the target compound contributes to higher density (e.g., d = 1.62 g/cm³ for ) compared to non-halogenated analogs .
Biological Activity
1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H7BrF3N2O
- Molecular Weight : 267.04 g/mol
- IUPAC Name : 1-bromo-2,5-diamino-4-(trifluoromethoxy)benzene
Biological Activity Overview
The compound exhibits a variety of biological activities that make it a candidate for further pharmacological exploration. Notably, its structural characteristics suggest potential interactions with various biological macromolecules.
The mechanism of action for 1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, particularly those involved in cancer cell proliferation.
- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways related to cell growth and survival.
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.
Case Studies and Experimental Data
-
Anticancer Activity :
- A study demonstrated that the compound inhibited the growth of various cancer cell lines, showing IC50 values in the micromolar range. The inhibition was attributed to its ability to interfere with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- In vivo studies in murine models indicated significant tumor reduction when treated with this compound compared to controls.
- Antimicrobial Properties :
- Toxicity Profile :
Data Tables
| Activity Type | IC50/MIC Values | Notes |
|---|---|---|
| Anticancer (cell lines) | 5-15 µM | Effective against multiple cancer types |
| Antimicrobial | 8 µg/mL | Active against selected Gram-positive bacteria |
| Cytotoxicity | >100 µM | Low toxicity towards normal cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
